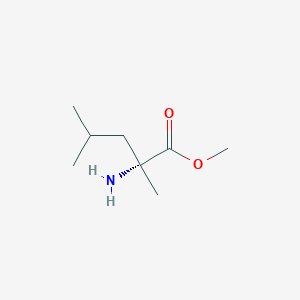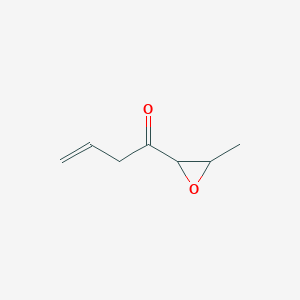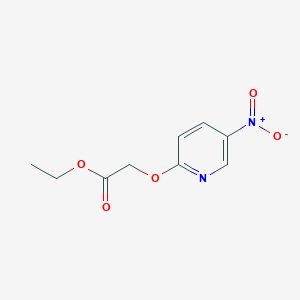
Triisopropoxyholmium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triisopropoxyholmium is a coordination compound involving holmium, a rare-earth element, and isopropoxide ligands Holmium is known for its unique magnetic properties and is often used in various high-tech applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Triisopropoxyholmium can be synthesized through the reaction of holmium chloride with isopropanol in the presence of a base. The reaction typically proceeds as follows: [ \text{HoCl}_3 + 3 \text{(CH}_3\text{)_2CHOH} \rightarrow \text{Ho(OCH(CH}_3\text{)_2)_3} + 3 \text{HCl} ] The reaction is usually carried out under an inert atmosphere to prevent the oxidation of holmium.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Triisopropoxyholmium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form holmium oxide.
Reduction: It can be reduced to elemental holmium under specific conditions.
Substitution: The isopropoxide ligands can be substituted with other ligands, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Oxygen or air can be used as oxidizing agents.
Reduction: Hydrogen gas or other reducing agents like lithium aluminum hydride can be used.
Substitution: Halides or other alkoxides can be used as substituting agents.
Major Products
Oxidation: Holmium oxide (Ho2O3)
Reduction: Elemental holmium (Ho)
Substitution: Various holmium complexes depending on the substituting ligand
Scientific Research Applications
Triisopropoxyholmium has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other holmium compounds and as a catalyst in organic reactions.
Biology: Research is ongoing to explore its potential use in biological imaging due to its unique magnetic properties.
Medicine: Its potential use in targeted drug delivery systems is being investigated.
Industry: It is used in the production of high-strength magnets and other advanced materials.
Mechanism of Action
The mechanism of action of triisopropoxyholmium involves its ability to coordinate with various substrates, facilitating chemical reactions. The isopropoxide ligands can be easily replaced, allowing the compound to act as a versatile catalyst. The holmium center can also participate in redox reactions, making it useful in various catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- Triisopropoxytitanium
- Triisopropoxyvanadium
- Triisopropoxyzirconium
Uniqueness
Triisopropoxyholmium is unique due to the specific properties of holmium, such as its high magnetic moment and ability to form stable complexes. These properties make it particularly useful in applications requiring strong magnetic fields and stable coordination environments.
Properties
Molecular Formula |
C9H24HoO3 |
|---|---|
Molecular Weight |
345.22 g/mol |
IUPAC Name |
holmium;propan-2-ol |
InChI |
InChI=1S/3C3H8O.Ho/c3*1-3(2)4;/h3*3-4H,1-2H3; |
InChI Key |
XTBDKTFYOKTZRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)O.[Ho] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B13833229.png)


![Methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B13833258.png)

![4-Azatricyclo[5.2.0.0~1,4~]nonane](/img/structure/B13833278.png)








